REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:14]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH3:11])[S:7][C:6]=2[C:12]=1[Cl:13].Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:3]([OH:14])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH3:11])[S:7][C:6]=2[C:12]=1[Cl:13] |f:1.2|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)CC)C1Cl)OC
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
is stirred at 170°-180° for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
triturated with water
|
Type
|
EXTRACTION
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Details
|
extracted three times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oily residue
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel-etherpentane 50:50)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)CC)C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |